molecular formula C10H10N4O2 B11884698 5-Quinazolinecarboxylic acid, 2,4-diamino-, methyl ester CAS No. 123241-90-7

5-Quinazolinecarboxylic acid, 2,4-diamino-, methyl ester

Cat. No.: B11884698
CAS No.: 123241-90-7
M. Wt: 218.21 g/mol
InChI Key: USRLRJWCKURKCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-diaminoquinazoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diaminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of methyl 2,4-diaminoquinazoline-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-diaminoquinazoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual amino groups and methyl ester functionality make it a versatile intermediate for the synthesis of various bioactive compounds .

Properties

CAS No.

123241-90-7

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 2,4-diaminoquinazoline-5-carboxylate

InChI

InChI=1S/C10H10N4O2/c1-16-9(15)5-3-2-4-6-7(5)8(11)14-10(12)13-6/h2-4H,1H3,(H4,11,12,13,14)

InChI Key

USRLRJWCKURKCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(N=C2N)N

Origin of Product

United States

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